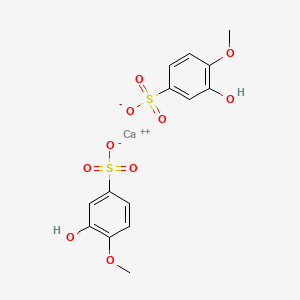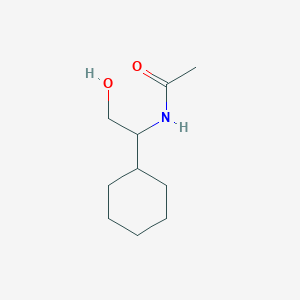
Acetamide,N-(1-cyclohexyl-2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)-: is a chemical compound with the molecular formula C10H19NO2 It is characterized by the presence of an acetamide group attached to a cyclohexyl ring and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(1-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) are often used.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be employed to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-(1-cyclohexyl-2-oxoethyl)acetamide.
Reduction: N-(1-cyclohexyl-2-hydroxyethyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its potential in treating various medical conditions.
Industry: In industrial applications, Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the cyclohexyl ring, resulting in different chemical and biological properties.
N-(1-cyclohexyl-2-hydroxyethyl)amine: This compound is an intermediate in the synthesis of Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- and shares some structural similarities.
Uniqueness: The presence of both a cyclohexyl ring and a hydroxyethyl group in Acetamide, N-(1-cyclohexyl-2-hydroxyethyl)- imparts unique chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
N-(1-cyclohexyl-2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChIキー |
INHYLIUEQMBMHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CO)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
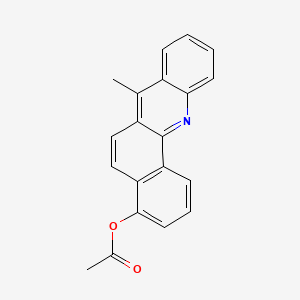
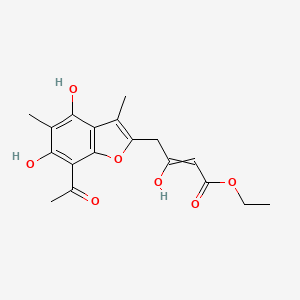
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
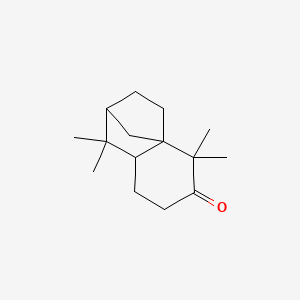
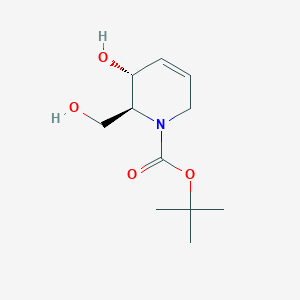
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
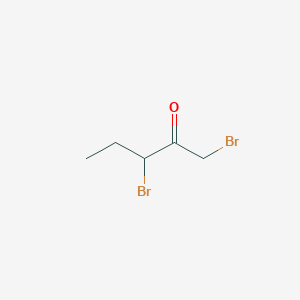

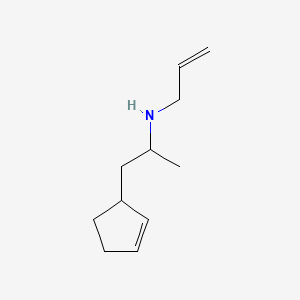
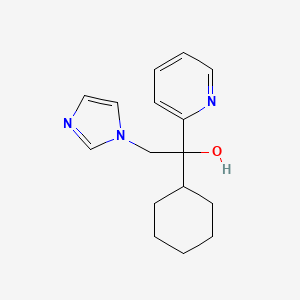
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)

